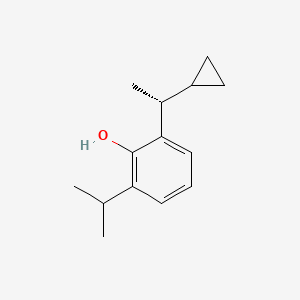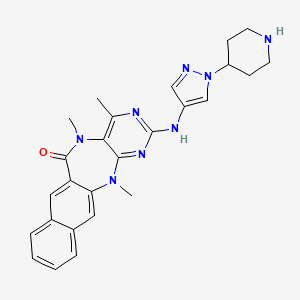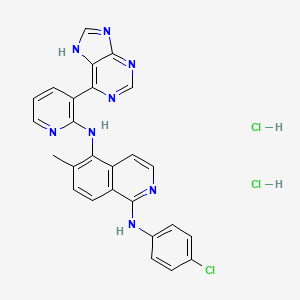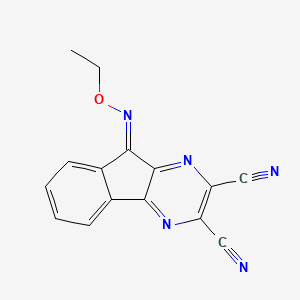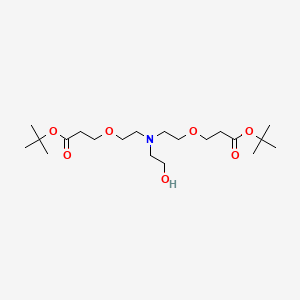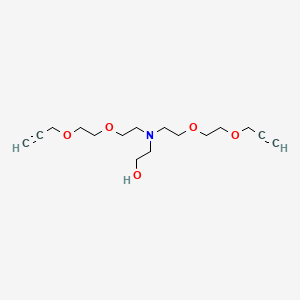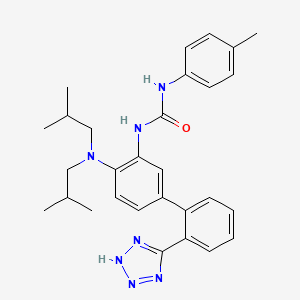
IDO-IN-2
Overview
Description
IDO-IN-2 is a novel and potent small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase. This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan into kynurenine. By inhibiting this enzyme, this compound has shown significant potential in modulating immune responses, particularly in the context of cancer immunotherapy .
Mechanism of Action
Target of Action
The primary target of IDO-IN-2 is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism . This enzyme plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition prevents the conversion of the essential amino acid tryptophan into kynurenine . The metabolic depletion of tryptophan and/or the accumulation of kynurenine is the mechanism that defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .
Biochemical Pathways
This compound affects the kynurenine pathway, a major route of tryptophan catabolism . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, thereby disrupting this pathway . This disruption can lead to a decrease in the production of immunosuppressive kynurenine metabolites .
Result of Action
The inhibition of IDO1 by this compound leads to a decrease in the production of immunosuppressive kynurenine metabolites . This can result in an enhancement of the immune response against cancer cells . Furthermore, IDO1 inhibition can lead to a decrease in the suppression of effector T and NK cells and differentiation and activation of regulatory T (Treg) cells and myeloid-derived suppressor cells (MDSCs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of IDO1 can be rapidly stimulated and highly expressed in response to ongoing immune surveillance in cancer . Therefore, the tumor microenvironment can significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
IDO-IN-2 is related to the IDO enzyme, which is a rate-limiting enzyme in the tryptophan catabolism in kynurenine pathways . This enzyme has an immunosuppressive effect and supports cancer cells to evade the immune system in different cancer types . The IDO enzyme is folded into one large and one small distinct α-helical domains, with the heme prosthetic ring positioned between them .
Cellular Effects
The IDO enzyme, which this compound is associated with, has been shown to have significant effects on various types of cells and cellular processes . It plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . Overexpression of IDO is also associated with poor prognosis in various cancers .
Molecular Mechanism
The molecular mechanism of this compound involves the IDO enzyme’s ability to catalyze the initial oxidation of L-tryptophan (L-Trp) and induce the accumulation of kynurenine metabolites . This leads to the suppression of T-cell and helps tumor cells to escape the monitoring and clearance of the immune system .
Dosage Effects in Animal Models
Pharmacologic inhibition of IDO, which this compound is associated with, has been shown to synergize with chemo-radiation therapy to prolong survival in mice bearing intracranial glioblastoma tumors .
Metabolic Pathways
This compound is associated with the IDO enzyme, which is a key player in the tryptophan catabolism in kynurenine pathways . This pathway is one of the most vital and fundamental biological processes for all cell types, including cancer cells .
Transport and Distribution
The IDO enzyme, which this compound is associated with, is widely expressed in human tissues and cell subsets and is induced during inflammation .
Subcellular Localization
The IDO enzyme, which this compound is associated with, has been found to localize in the cell membrane compartment in lung tumor cells . This different localization from the cytosolic one and the phosphorylation state are the first indications for the signaling function of IDO .
Preparation Methods
IDO-IN-2 can be synthesized through various synthetic routes. One common method involves the reaction of specific precursor molecules under controlled conditions to yield the desired compound. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction . Industrial production methods often involve scaling up these reactions in large reactors, ensuring high purity and yield through rigorous quality control measures .
Chemical Reactions Analysis
IDO-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
IDO-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the biochemical pathways involving indoleamine 2,3-dioxygenase.
Biology: It helps in understanding the role of tryptophan metabolism in various biological processes.
Comparison with Similar Compounds
IDO-IN-2 is unique in its high potency and selectivity as an inhibitor of indoleamine 2,3-dioxygenase. Similar compounds include:
IDO1-IN-1: Another potent inhibitor of indoleamine 2,3-dioxygenase with slightly different chemical properties.
IDO-IN-5: Known for its high selectivity but lower potency compared to this compound.
IDO-IN-9: Exhibits strong inhibitory activity but has different pharmacokinetic properties
This compound stands out due to its balanced profile of high potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O/c1-19(2)17-36(18-20(3)4)27-15-12-22(24-8-6-7-9-25(24)28-32-34-35-33-28)16-26(27)31-29(37)30-23-13-10-21(5)11-14-23/h6-16,19-20H,17-18H2,1-5H3,(H2,30,31,37)(H,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMMPAEIYFQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3C4=NNN=N4)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCC0208009 interact with its target, IDO?
A1: PCC0208009 is a highly effective IDO inhibitor, demonstrating both direct inhibition of IDO enzymatic activity and involvement in the regulation of IDO expression at the transcriptional and translational levels [, ].
Q2: What are the downstream effects of PCC0208009-mediated IDO inhibition?
A2: Inhibiting IDO with PCC0208009 leads to several downstream effects, including:
- Increased T cell infiltration into tumors: Studies have shown that PCC0208009 treatment increases the percentages of CD3+, CD4+, and CD8+ T cells within tumor microenvironments [, ].
- Suppression of tumor proliferation: By increasing the presence of anti-tumor immune cells and potentially other mechanisms, PCC0208009 demonstrates an ability to suppress tumor growth in both in vitro and in vivo models [, ].
- Modulation of the tryptophan-kynurenine pathway: As an IDO inhibitor, PCC0208009 interferes with the degradation of tryptophan to kynurenine, impacting the balance of these metabolites [].
Q3: What is the molecular formula and weight of PCC0208009?
A3: The molecular formula of PCC0208009 is C29H36N8O. Its molecular weight is 512.65 g/mol.
Q4: Is there any publicly available spectroscopic data for PCC0208009?
A4: While the provided research papers do not include specific spectroscopic data, such information might be found in patents, chemical databases, or through direct contact with the researchers or the compound's developer.
Q5: Has the research explored the material compatibility and stability of PCC0208009 under various conditions relevant to its potential applications?
A5: The research provided doesn't explicitly address the material compatibility and stability of PCC0208009. This aspect is crucial for pharmaceutical development and would likely be investigated in further preclinical studies.
Q6: Are there any insights into the catalytic properties of PCC0208009, including reaction mechanisms, selectivity, and potential uses in catalytic applications?
A6: The current research focuses on PCC0208009's role as an IDO inhibitor for immunotherapy. There is no information available regarding any potential catalytic properties or applications of the compound.
Q7: Has computational chemistry and modeling been used to study PCC0208009? Are there any simulations, calculations, or QSAR models available?
A7: The provided research does not detail any computational chemistry or modeling studies conducted on PCC0208009.
Q8: What are the stability characteristics of PCC0208009 under various storage and formulation conditions? What formulation strategies are being explored to improve its stability, solubility, or bioavailability?
A8: Information about the stability and formulation of PCC0208009 is not detailed in the provided research. These aspects are crucial for drug development and would be addressed in preclinical and formulation development stages.
Q9: How do the studies address SHE (Safety, Health, and Environment) regulations regarding the development and handling of PCC0208009?
A9: Specific SHE regulations and compliance are not discussed in detail within the provided research, which primarily focuses on the compound's efficacy and mechanism of action.
Q10: What is the pharmacodynamic (PD) profile of PCC0208009? How does its in vivo activity translate to efficacy in animal models?
A10: While specific PD parameters are not detailed, research indicates that PCC0208009 demonstrates promising anti-tumor effects in vivo [, ]. It effectively reduces tumor growth and prolongs survival in glioma models, suggesting a positive translation of its in vitro activity to in vivo efficacy.
Q11: What in vitro and in vivo models have been used to evaluate the efficacy of PCC0208009? Have any clinical trials been conducted?
A11: The efficacy of PCC0208009 has been evaluated in the following models:
- In vitro: Studies used HeLa cells to assess the compound’s effect on IDO activity and expression [, ].
- In vivo: Mouse glioma GL261 heterotopic models and rat glioma C6 orthotopic models were used to evaluate the impact of PCC0208009 on tumor growth, survival, and immune cell infiltration [, ].
Q12: Are there any known resistance mechanisms to PCC0208009? Is there cross-resistance with other compounds or classes of IDO inhibitors?
A12: The research doesn’t specifically address resistance mechanisms to PCC0208009. This is a critical area for further research to understand the long-term effectiveness of this compound and guide the development of strategies to overcome potential resistance.
Q13: What is the safety profile of PCC0208009? Are there any data on its toxicity, adverse effects, and potential long-term effects?
A13: While the research highlights the therapeutic potential of PCC0208009, it does not provide detailed information about its toxicity or safety profile.
Q14: Are there any specific drug delivery or targeting strategies being explored to enhance the delivery of PCC0208009 to its target tissues or cells?
A14: The provided research does not delve into specific drug delivery or targeting strategies for PCC0208009.
Q15: What analytical methods and techniques have been used to characterize, quantify, and monitor PCC0208009?
A15: While the specific analytical methods are not extensively detailed, the research mentions the use of techniques such as:
- High-performance liquid chromatography (HPLC): This method is likely used for analyzing tryptophan and kynurenine levels to assess IDO activity [, ].
- Flow cytometry: This technique is employed for analyzing immune cell populations within tumor samples, providing insights into the immunomodulatory effects of PCC0208009 [, ].
- Immunohistochemistry: This method helps visualize and analyze the expression of IDO and other proteins (like Ki67 and PCNA) within tumor tissues [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)

![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
